molecular formula C19H14O B13566908 2-(3-Phenylphenyl)benzaldehyde

2-(3-Phenylphenyl)benzaldehyde

Cat. No.: B13566908
M. Wt: 258.3 g/mol
InChI Key: CRWXROLBMOKXCM-UHFFFAOYSA-N
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Description

2-(3-Phenylphenyl)benzaldehyde is a benzaldehyde derivative featuring a biphenyl substituent at the ortho position of the aldehyde group. This compound’s structure combines aromatic rigidity with the reactive aldehyde moiety, making it a candidate for applications in organic synthesis, coordination chemistry, and materials science.

Properties

Molecular Formula

C19H14O

Molecular Weight

258.3 g/mol

IUPAC Name

2-(3-phenylphenyl)benzaldehyde

InChI

InChI=1S/C19H14O/c20-14-18-9-4-5-12-19(18)17-11-6-10-16(13-17)15-7-2-1-3-8-15/h1-14H

InChI Key

CRWXROLBMOKXCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=CC=C3C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Phenylphenyl)benzaldehyde can be achieved through various methods. One common approach involves the use of a two-step, one-pot reduction/cross-coupling procedure. This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents . Another method involves the enzymatic production of benzaldehyde from l-phenylalanine using a mutant form of 4-hydroxymandelate synthase .

Industrial Production Methods

Industrial production of benzaldehyde and its derivatives often involves the oxidation of toluene with air in the presence of a vanadium (V) oxide catalyst . This method is favored due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Phenylphenyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen cyanide, sodium bisulfite, and Grignard compounds . The conditions for these reactions vary, but they often require specific catalysts and controlled environments to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include benzoic acid, benzyl alcohol, Schiff bases, oximes, hydrazones, and acetals .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzaldehyde Derivatives

Structural and Electronic Comparisons

The following table summarizes key structural features and electronic properties of 2-(3-Phenylphenyl)benzaldehyde and related compounds:

Compound Name Substituent Position/Type Key Functional Groups Electronic Effects (e.g., Hammett σ) References
This compound Ortho-biphenyl Aldehyde, aromatic Strong electron-withdrawing (aldehyde) + electron-donating (biphenyl π-system) N/A*
3,4-bis(benzyloxy)benzaldehyde (A2) Meta, para-benzyloxy Aldehyde, ether Electron-donating (ether)
trans-4[-(2-(pyridin-2-yl)vinyl)]benzaldehyde (I) Para-vinylpyridine Aldehyde, vinylpyridine Electron-withdrawing (pyridine) + conjugation
5-chloro-2-(N-tosylamino)benzaldehyde Ortho-chloro, tosylamino Aldehyde, chloro, sulfonamide Electron-withdrawing (Cl, sulfonamide)
3,4-dimethyl benzaldehyde Meta, para-methyl Aldehyde, methyl Electron-donating (methyl)

*Note: Direct data for this compound is absent in the provided evidence; inferences are based on structural analogs.

Key Observations:
  • Electronic Tuning : Unlike electron-rich derivatives (e.g., benzyloxy or methyl-substituted benzaldehydes), the biphenyl group may enhance π-conjugation, stabilizing intermediates in condensation reactions .
Condensation Reactions

Benzaldehydes are widely used in Claisen-Schmidt condensations (e.g., synthesis of chalcones or azomethines). For example:

  • 2-(Diphenylphosphino)benzaldehyde undergoes Claisen-Schmidt condensation with acetyl ferrocene to form hybrid ligands, highlighting the aldehyde’s role in forming conjugated systems .
  • 5-chloro-2-(N-tosylamino)benzaldehyde forms stable azomethines with halogenated anilines, critical for luminescent zinc complexes .

Inference for this compound : The biphenyl group may improve thermal stability in such reactions but could reduce solubility in polar solvents, necessitating optimized conditions (e.g., DMF or THF) .

Coordination Chemistry

Benzaldehydes with donor groups (e.g., phosphine, pyridine) form chelating ligands for transition metals:

  • 2-(Diphenylthiophosphino)benzaldehyde acts as a precursor for sulfur-containing ligands, enabling catalysis in transition metal complexes .
  • trans-4[-(2-(pyridin-2-yl)vinyl)]benzaldehyde forms coordination polymers with metal ions, leveraging both aldehyde and pyridine moieties .

Inference for this compound: The biphenyl group could enhance π-stacking in metal-organic frameworks (MOFs), though its lack of direct donor atoms may limit coordination versatility compared to pyridine- or phosphine-containing analogs .

Material Science
  • Cardanol-based benzaldehydes (e.g., 4-[2-(3-(pentadeca-8-enyl)phenoxy)-ethoxy]-benzaldehyde) are used in TiO₂ composites for photocatalytic degradation, where long alkyl chains improve material integration .
  • 2-(3,5-Dimethylphenoxy)benzaldehyde is commercially significant in specialty chemicals, with market trends favoring halogen-free derivatives .

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